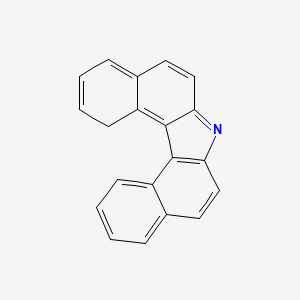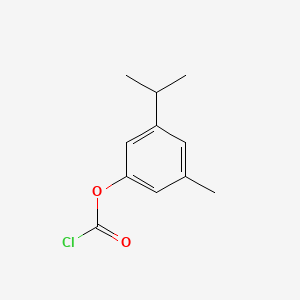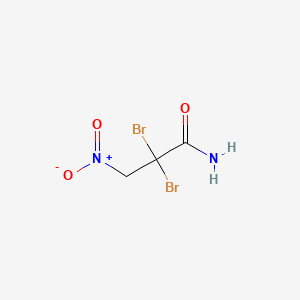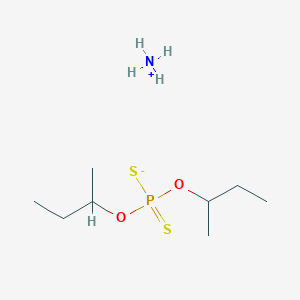
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of azanium, butan-2-yloxy groups, and a sulfanylidene-sulfido-lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions include maintaining a temperature range of 50-70°C and using an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
- This compound analogs
- Phosphane derivatives with different alkoxy groups
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions
Eigenschaften
CAS-Nummer |
27738-95-0 |
|---|---|
Molekularformel |
C8H22NO2PS2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.H3N/c1-5-7(3)9-11(12,13)10-8(4)6-2;/h7-8H,5-6H2,1-4H3,(H,12,13);1H3 |
InChI-Schlüssel |
GOGTWMAGWRFIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP(=S)(OC(C)CC)[S-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


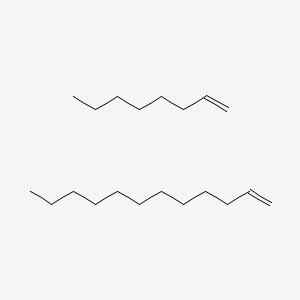
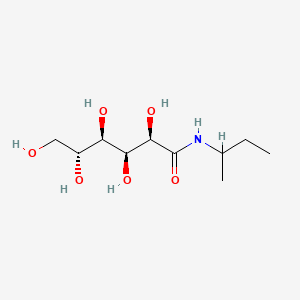
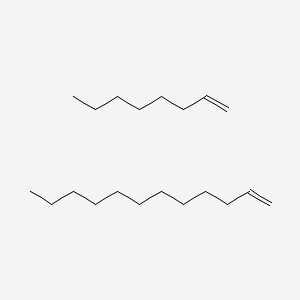

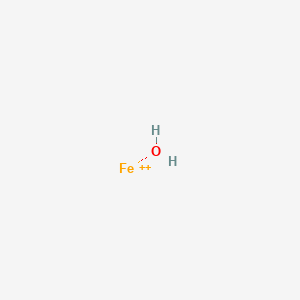
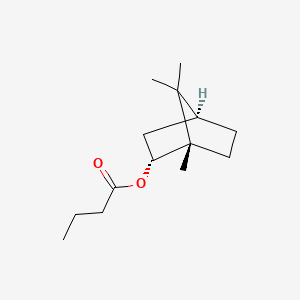
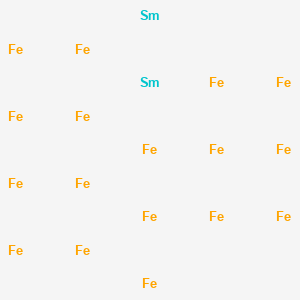
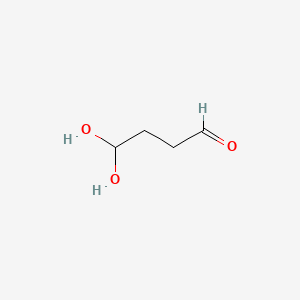
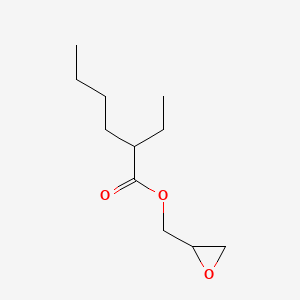
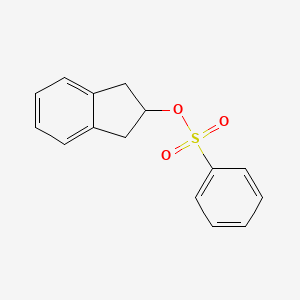
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
